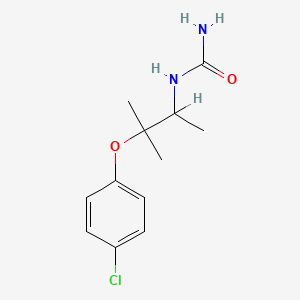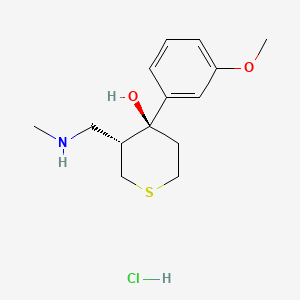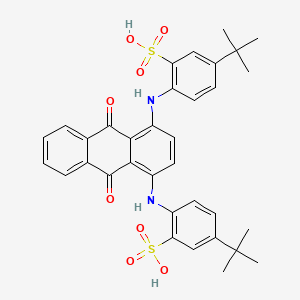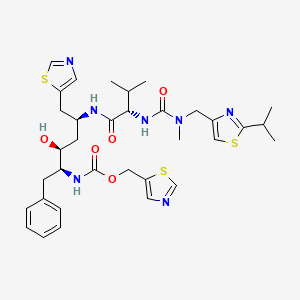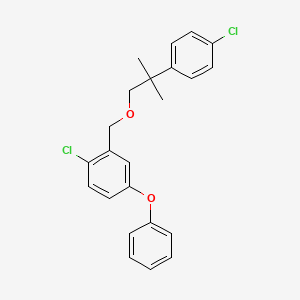
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process might include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-2-(chloromethyl)-: Similar structure but lacks the propoxy and phenoxy groups.
1-Chloro-2-ethynylbenzene: Contains an ethynyl group instead of the propoxy and phenoxy groups.
4-Chlorobenzyl chloride: Similar but with different substitution patterns on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both chlorine and phenoxy groups, along with the propoxy moiety, makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
83492-88-0 |
|---|---|
Formule moléculaire |
C23H22Cl2O2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-chloro-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
SBOXLEYOAFOTAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

